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Executive Summary

The S2101 (BiCaZO) clinical trial, a Phase II study evaluating the combination of cabozantinib

and nivolumab in advanced solid tumors, is currently ongoing, with Stage II accrual anticipated

to reopen in May 2025. As such, there are no published findings from this study available for

independent validation. This guide provides a comprehensive comparison of the treatment

components of the S2101 trial—cabozantinib and nivolumab—based on existing published

data for their use in melanoma and head and neck squamous cell carcinoma (HNSCC), the

primary cohorts in the trial. We present a detailed analysis of their mechanisms of action,

clinical efficacy as monotherapies and in combination, and the role of the biomarkers being

investigated in the trial: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature

(TIS). This guide is intended for researchers, scientists, and drug development professionals to

objectively assess the scientific rationale and potential of the BiCaZO trial's therapeutic

strategy.

Overview of the S2101 (BiCaZO) Clinical Trial
The S2101, or BiCaZO, trial is a Phase II study designed to assess the efficacy and safety of

combining cabozantinib and nivolumab in patients with advanced solid tumors, specifically

focusing on immunotherapy-refractory melanoma and HNSCC.[1] A key objective of the trial is

to investigate the feasibility of using molecular characterization, based on Tumor Mutational

Burden (TMB) and a gene expression profile for Tumor Inflammation Signature (TIS), to stratify

patients and predict treatment response.[1][2]
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Experimental Workflow of the S2101 (BiCaZO) Trial
The trial employs a biomarker-stratified design to evaluate the treatment's effectiveness in

patient subgroups. The following diagram illustrates the general workflow of the S2101 trial.
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S2101 (BiCaZO) Clinical Trial Workflow

Mechanisms of Action
The combination of cabozantinib and nivolumab is based on their distinct and potentially

synergistic mechanisms of action. Cabozantinib is a multi-targeted tyrosine kinase inhibitor

(TKI), while nivolumab is an immune checkpoint inhibitor.

Cabozantinib Signaling Pathway
Cabozantinib inhibits multiple receptor tyrosine kinases, including VEGFR, MET, and AXL,

which are implicated in tumor cell proliferation, angiogenesis, and immune regulation.[3][4] By

blocking these pathways, cabozantinib can decrease tumor growth and metastasis.
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Cabozantinib's Inhibition of Key Signaling Pathways

Nivolumab Signaling Pathway
Nivolumab is a monoclonal antibody that binds to the programmed death-1 (PD-1) receptor on

T-cells, blocking its interaction with its ligands, PD-L1 and PD-L2.[5][6] This blockade releases

the "brake" on the immune system, enabling T-cells to recognize and attack cancer cells.
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Nivolumab's Blockade of the PD-1/PD-L1 Pathway

Clinical Efficacy Data
The following tables summarize the clinical efficacy of cabozantinib and nivolumab as

monotherapies and in combination for melanoma and HNSCC, based on published clinical trial

data.

Melanoma
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Treatmen
t
Regimen

Trial Phase N

Overall
Respons
e Rate
(ORR)

Progressi
on-Free
Survival
(PFS)

Overall
Survival
(OS)

Combinatio

n Therapy

Nivolumab

+

Ipilimumab

+

Cabozantin

ib

NCT04091

750
II 14 46%

12-month

rate: 30%

12-month

rate: 67%

[7]

Monothera

py

Nivolumab
CheckMate

067
III 316

4-year rate:

44%

4-year rate:

30%

4-year rate:

53%[8]

Cabozantin

ib

NCT01865

790
II 77 5% 3.8 months

9.4

months[9]

Head and Neck Squamous Cell Carcinoma (HNSCC)
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Treatmen
t
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e Rate
(ORR)

Progressi
on-Free
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(PFS)

Overall
Survival
(OS)

Combinatio

n Therapy

Pembrolizu

mab +

Cabozantin

ib

NCT03468

218
II 33 52%

14.6

months

22.3

months[10]

Monothera

py

Nivolumab
CheckMate

141
III 240 13.3% 2.0 months

7.5

months[7]

[11]

Cabozantin

ib
- - - - - -

Note: Data for cabozantinib monotherapy in HNSCC from a large, randomized trial is not

readily available in the search results. The combination trial with pembrolizumab (another anti-

PD-1 antibody) provides an indication of cabozantinib's potential activity in this disease.

Experimental Protocols of Key Clinical Trials
CheckMate 067 (Nivolumab in Melanoma)

Study Design: A phase 3, randomized, double-blind study.[6][12]

Patient Population: Patients with previously untreated, unresectable stage III or IV

melanoma.[6][12]

Treatment Regimens:

Nivolumab (1 mg/kg) plus ipilimumab (3 mg/kg) every 3 weeks for four doses, followed by

nivolumab (3 mg/kg) every 2 weeks.[8]
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Nivolumab (3 mg/kg) every 2 weeks plus placebo.[8]

Ipilimumab (3 mg/kg) every 3 weeks for four doses plus placebo.[8]

Primary Endpoints: Progression-free survival and overall survival.[13]

CheckMate 141 (Nivolumab in HNSCC)
Study Design: A phase 3, randomized, open-label study.[11][14]

Patient Population: Patients with recurrent or metastatic HNSCC who had progressed within

6 months of platinum-based chemotherapy.[11]

Treatment Regimens:

Nivolumab (3 mg/kg) every 2 weeks.[14]

Investigator's choice of standard, single-agent therapy (methotrexate, docetaxel, or

cetuximab).[14]

Primary Endpoint: Overall survival.[14]

Role of Biomarkers
The S2101 trial is designed to evaluate the predictive utility of TMB and TIS.

Tumor Mutational Burden (TMB): TMB is a measure of the number of mutations within a

tumor's genome. A higher TMB is thought to lead to the production of more neoantigens,

which can be recognized by the immune system, potentially making the tumor more

susceptible to immunotherapy.[15] Studies in melanoma and HNSCC have suggested that a

high TMB may be associated with improved outcomes with immune checkpoint inhibitors.[16]

[17]

Tumor Inflammation Signature (TIS): TIS is a gene expression profile that reflects the

presence of an inflamed tumor microenvironment, characterized by the presence of T-cells

and other immune cells. A "hot" or inflamed tumor is more likely to respond to

immunotherapy. The TIS includes genes associated with cytotoxic T-cell activity and
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interferon-gamma signaling.[18] The combination of TMB and TIS may provide a more

comprehensive picture of a tumor's immunogenicity and its potential to respond to treatment.

Conclusion
While direct independent validation of the S2101 (BiCaZO) trial's findings is not yet possible,

this comparative guide provides a robust framework for understanding its scientific basis. The

combination of cabozantinib and nivolumab targets distinct but complementary pathways

involved in tumor growth, angiogenesis, and immune evasion. Existing clinical data for each

agent, and for similar combinations, demonstrate their potential in melanoma and HNSCC. The

biomarker-driven approach of the S2101 trial holds the promise of identifying patient

populations most likely to benefit from this combination therapy, a critical step towards

personalized cancer treatment. The results of the S2101 trial are eagerly awaited to confirm the

efficacy and safety of this novel therapeutic strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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